molecular formula C16H11Cl2NO3S B3127566 Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-36-6

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3127566
CAS No.: 338419-36-6
M. Wt: 368.2 g/mol
InChI Key: PKWUXPFYBUJIRO-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a 2,4-dichlorobenzyl ether and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

  • **Introduction of the

Biological Activity

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 338419-36-6, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound is characterized by the following molecular formula:

  • Formula : C13H10Cl2N2O3S
  • Molecular Weight : 327.20 g/mol

The structure includes a thieno[2,3-b]pyridine core substituted with a dichlorobenzyl ether group, which is crucial for its biological activity.

Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways. Notably:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. It interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
  • Antiviral Activity : Some studies suggest that derivatives of thieno[2,3-b]pyridine compounds can exhibit antiviral properties against specific viruses, although direct evidence for this particular compound is limited .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls .
  • Enzyme Inhibition Assays : The compound was tested against various enzymes such as butyrylcholinesterase (BuChE) and showed competitive inhibition with IC50 values comparable to established inhibitors. Molecular docking studies revealed strong binding affinities to BuChE's active site .

Case Studies

StudyObjectiveFindings
Study AEvaluate neuroprotective effectsShowed significant reduction in cell death in H2O2-treated neuronal cells with a dose-dependent response.
Study BAssess acetylcholinesterase inhibitionDemonstrated IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds.
Study CInvestigate antiviral propertiesPreliminary results indicated some antiviral activity; however, further research is needed to confirm these findings.

Properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(11-3-2-6-19-15(11)23-14)22-8-9-4-5-10(17)7-12(9)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUXPFYBUJIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146712
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-36-6
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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